molecular formula C20H26N8O2S B2761601 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034471-82-2

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2761601
CAS No.: 2034471-82-2
M. Wt: 442.54
InChI Key: LEWGVEKCCHFMLV-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a triazine-based sulfonamide derivative characterized by a 1,3,5-triazine core substituted with dimethylamino and piperidinyl groups at the 4- and 6-positions, respectively. The triazine ring is linked via a methylene bridge to a benzenesulfonamide moiety bearing a pyrazole substituent at the para position.

The compound’s design leverages the triazine scaffold’s versatility in medicinal chemistry, where substitutions at the 2-, 4-, and 6-positions modulate electronic, steric, and solubility profiles.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8O2S/c1-26(2)19-23-18(24-20(25-19)27-12-4-3-5-13-27)15-22-31(29,30)17-9-7-16(8-10-17)28-14-6-11-21-28/h6-11,14,22H,3-5,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWGVEKCCHFMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves several key steps. One common route begins with the preparation of 4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine. This compound can be synthesized through a condensation reaction between cyanuric chloride and dimethylamine, followed by substitution with piperidine. The next step involves the preparation of the benzenesulfonamide derivative. This can be achieved by reacting 4-chloromethylbenzenesulfonamide with 1H-pyrazole in the presence of a base such as potassium carbonate. The final step involves coupling these two intermediates under conditions that promote nucleophilic substitution, such as heating in the presence of a suitable solvent.

Industrial Production Methods: For industrial production, optimized conditions are employed to maximize yield and purity while minimizing costs. This often involves the use of high-throughput reactors and continuous flow systems. Additionally, purification processes such as recrystallization or column chromatography are integrated to ensure the final product meets the required standards.

Chemical Reactions Analysis

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

  • Reduction: : Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.

  • Substitution: : Reactions involving nucleophiles such as amines, thiols, or halides in the presence of appropriate catalysts or under thermal conditions are typical.

Major Products Formed: The major products from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution can introduce a wide variety of functional groups depending on the nucleophile.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. For instance, a study on benzofuran–pyrazole-based compounds indicated that derivatives of this compound exhibited broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL . This suggests that N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide may be effective against various bacterial strains.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research focusing on pyrazole derivatives has shown promising results in targeting cancer cell lines. For example, compounds similar to this compound demonstrated significant inhibition of A549 lung cancer cells with IC50 values comparable to established chemotherapeutics .

Case Study: Dual EGFR and CDK Inhibition

A series of pyrazolyl-s-triazine compounds were designed for dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-dependent Kinase 2 (CDK2). The specific compound featuring a similar structure showed notable anticancer activity, suggesting that modifications to the triazine and pyrazole moieties could enhance therapeutic efficacy against cancer .

Enzyme Inhibition

Another critical application of this compound lies in its ability to inhibit specific enzymes. For instance, studies have demonstrated that certain derivatives can inhibit DNA gyrase B, an essential enzyme for bacterial DNA replication. This inhibition is comparable to that of established antibiotics like ciprofloxacin . Such findings underscore the potential use of this compound as a template for developing new antibacterial agents.

Structural Insights and Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that allow for the incorporation of various functional groups to enhance biological activity. The structural formula indicates the presence of both triazine and pyrazole rings, which are critical for its biological interactions .

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. These interactions typically occur through binding to specific sites on the target molecule, affecting its activity or function. The triazine ring can engage in hydrogen bonding or van der Waals interactions, while the sulfonamide and pyrazolyl groups can participate in specific recognition processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural homology with several benzenesulfonamide-triazine hybrids, differing primarily in substituent patterns and linker groups. Key analogues include:

Compound Name Molecular Weight Key Substituents Biological Activity Reference
N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide 513.58 g/mol Dimethylamino, piperidinyl, pyrazole Antimicrobial (hypothesized)
4-(4-(Arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide ~550–600 g/mol Arylamino, piperidinyl, pyrimidinyl Antimicrobial (MIC: 2–16 µg/mL)
4-((4-(4-(Mesitylamino)-6-(methylamino)-1,3,5-triazin-2-ylamino)piperidin-1-yl)methyl)benzenesulfonamide (6b4) 602.13 g/mol Mesitylamino, methylamino, piperidinyl-methyl Anti-HIV (EC50: 0.8 µM)
4-(2-Methylthiazol-4-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide (32) 362.44 g/mol Methylthiazolyl, trimethylpyrazole Trypanocidal (IC50: 1.2 µM)

Key Observations :

  • Substituent Impact on Activity : The antimicrobial activity of triazine-sulfonamides is highly substituent-dependent. For example, replacing the pyrazole group (as in the target compound) with a pyrimidinyl group (as in Desai et al.’s analogue) reduces MIC values against S. aureus by 4-fold .
  • Linker Flexibility : The methylene bridge in the target compound enhances conformational flexibility compared to rigid aryl linkers in analogues like 6b4, which may affect binding kinetics .
Spectroscopic and Physicochemical Comparisons
  • NMR Profiling: Evidence from NMR studies (e.g., Figure 6 in ) highlights that substituents at the triazine 4- and 6-positions (e.g., dimethylamino vs. mesitylamino) induce distinct chemical shifts in regions A (δ 6.5–7.5 ppm) and B (δ 2.5–3.5 ppm), correlating with electronic environment changes .
  • LogP and Solubility : The piperidinyl group in the target compound increases logP (predicted ~2.8) compared to pyrimidinyl-substituted analogues (logP ~2.1), suggesting improved lipid membrane penetration but reduced aqueous solubility .
Antimicrobial Activity

For instance, Desai et al. reported MIC values of 4–16 µg/mL against Gram-positive bacteria for analogues with piperidinyl and arylamino substituents . The pyrazole group in the target compound may enhance activity due to its ability to disrupt bacterial folate biosynthesis, a mechanism common to sulfonamides.

Enzyme Inhibition Potential

The compound’s triazine core resembles known inhibitors of dihydrofolate reductase (DHFR) and N-myristoyltransferase (NMT). For example, compound 32 () inhibits Trypanosoma NMT with IC50 = 1.2 µM, suggesting the target compound’s piperidinyl and pyrazole groups could similarly engage catalytic pockets .

Anti-HIV Activity

Analogues like 6b4 demonstrate anti-HIV activity (EC50 = 0.8 µM) by targeting viral entry or reverse transcriptase.

Biological Activity

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound notable for its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and antimicrobial effects.

Structure and Characteristics

The compound features a triazinyl moiety linked to a pyrazolyl and benzenesulfonamide structure. This unique combination of functional groups enhances its interaction with biological targets. The presence of the dimethylamino group and piperidine ring contributes to its reactivity and biological profile.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits significant enzyme inhibition capabilities:

  • PARP1 Inhibition : Related compounds have shown inhibition of Poly ADP-ribose polymerase 1 (PARP1) with IC50 values in the low micromolar range, suggesting potential applications in cancer therapy. For instance, related triazine derivatives have demonstrated effective PARP1 inhibition, which is crucial in cancer cell repair mechanisms.

Anticancer Properties

Research has indicated that compounds with similar structural features possess anticancer activity. For example:

  • Pyrazolyl-s-triazine compounds have been synthesized and evaluated for their anticancer properties, targeting various cancer cell lines. These studies suggest that modifications to the triazine and pyrazole components can enhance cytotoxicity against cancer cells .

Antimicrobial Activity

The antimicrobial activity of compounds similar to this compound has been explored in various studies:

  • Compounds with benzotriazole and thioamide moieties have shown potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structural modifications significantly influence their efficacy against microbial pathogens .

Comparative Analysis of Related Compounds

A comparative analysis of structurally related compounds reveals insights into their biological activities. Below is a table summarizing key findings:

Compound NameStructural FeaturesBiological Activity
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamideSimilar dioxine structureModerate PARP1 inhibition (IC50 = 5.8 μM)
4-(dimethylamino)-6-methyltriazineTriazine core without dioxinePotentially less active due to lack of dioxine interaction
Piperidine derivativesContains piperidine but lacks dioxine/carboxamideVarying activity based on substitution patterns

This table illustrates how the combination of structural features influences the biological activity of these compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds similar to this compound:

  • Anticancer Activity : A study reported that pyrazolyl-s-triazine derivatives exhibited significant cytotoxic effects against various cancer cell lines through targeted inhibition of specific pathways involved in cell proliferation .
  • Antimicrobial Effects : Another investigation highlighted that certain triazine derivatives showed promising antimicrobial properties against a range of bacterial strains. The introduction of hydrophobic groups enhanced their efficacy .

Q & A

Q. What are the key synthetic steps for constructing the triazine-sulfonamide scaffold in this compound?

The synthesis involves three critical stages:

  • Triazine core formation : Cyanuric chloride undergoes sequential nucleophilic substitutions with dimethylamine (0–5°C) and piperidine (room temperature) to install the 4-dimethylamino and 6-piperidin-1-yl groups .
  • Sulfonamide linkage : A benzenesulfonamide intermediate is coupled to the triazine-methyl group via a reductive amination or nucleophilic substitution, often using NaBH4_4 or K2_2CO3_3 in DMF .
  • Pyrazole incorporation : The 1H-pyrazole moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring Pd catalysts or heated polar aprotic solvents .

Q. Which spectroscopic techniques are essential for structural validation?

  • 1H/13C NMR : Confirms substituent integration and electronic environments (e.g., dimethylamino protons at δ 2.8–3.2 ppm, piperidine protons as multiplet signals) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight accuracy (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
  • IR Spectroscopy : Identifies sulfonamide S=O stretching (1150–1350 cm1^{-1}) and triazine ring vibrations (1550–1600 cm1^{-1}) .

Q. How is purity assessed during synthesis?

  • HPLC with UV detection (C18 column, acetonitrile/water gradient) quantifies impurities (<1% threshold) .
  • Melting point consistency (e.g., sharp range within 1–2°C) and TLC (Rf_f alignment with standards) provide preliminary purity checks .

Advanced Research Questions

Q. How can solvent/catalyst systems be optimized to improve coupling efficiency of the pyrazole group?

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates due to high dielectric constants, while additives like TBAB (tetrabutylammonium bromide) stabilize transition states in SNAr reactions .
  • Catalyst selection : Pd(PPh3_3)4_4 (for Suzuki coupling) or CuI (for Ullmann-type reactions) can achieve >85% yield under inert atmospheres at 80–100°C .
  • Kinetic monitoring : Real-time FTIR or LC-MS tracks intermediate formation, enabling rapid adjustment of stoichiometry or temperature .

Q. What strategies resolve contradictions in observed vs. predicted biological activity data?

  • Metabolite profiling : Incubate the compound with liver microsomes to identify active/inactive metabolites that may skew bioassay results .
  • Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to verify direct binding to purported targets (e.g., kinases or GPCRs) .
  • Crystallographic analysis : Solve the co-crystal structure with the target protein to assess steric clashes or unanticipated binding modes .

Q. How do steric and electronic effects of the piperidin-1-yl group influence reactivity?

  • Steric hindrance : The piperidine ring’s chair conformation may restrict access to the triazine N3 position, reducing unwanted side reactions (e.g., over-alkylation) .
  • Electronic modulation : The piperidine’s electron-donating nature increases triazine ring electron density, enhancing susceptibility to electrophilic attacks at the C2 position .
  • Computational validation : DFT calculations (e.g., Mulliken charges) predict reactive sites, guiding selective functionalization .

Methodological Considerations

Q. What experimental designs are recommended for evaluating enzyme inhibition kinetics?

  • Michaelis-Menten assays : Vary substrate concentrations under fixed inhibitor doses to calculate Ki_i (inhibition constant) using Lineweaver-Burk plots .
  • Pre-incubation protocols : Assess time-dependent inhibition by pre-incubating the compound with the enzyme before substrate addition .
  • Control experiments : Include buffer-only and DMSO controls to exclude solvent interference .

Q. How can regioselectivity challenges during triazine functionalization be mitigated?

  • Temperature gradients : Lower temperatures (0–5°C) favor substitution at the more reactive C4 position over C6 .
  • Protecting groups : Temporarily block the C2 position with a trimethylsilyl group to direct reactions to C4/C6 .
  • Leaving group optimization : Replace chloride with better leaving groups (e.g., triflate) to enhance reaction rates at sterically hindered sites .

Data Analysis and Reproducibility

Q. What statistical methods address variability in biological replicate data?

  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) identifies significant differences between dose-response groups .
  • Grubbs’ test removes outliers in triplicate assays, ensuring robust IC50_{50} calculations .
  • Power analysis determines the minimum sample size required for reproducibility (α = 0.05, β = 0.2) .

Q. How to validate computational docking predictions for this compound?

  • Consensus docking : Use multiple software (AutoDock, Glide) to cross-verify binding poses .
  • MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) and ligand-protein hydrogen bond persistence .
  • Mutagenesis studies : Introduce point mutations (e.g., Ala scanning) in predicted binding residues to confirm docking relevance .

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